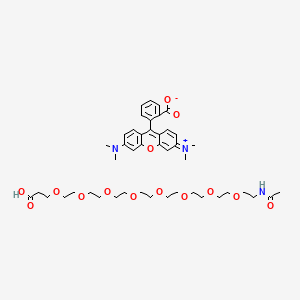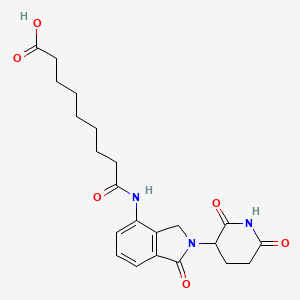
Lenalidomide nonanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lenalidomide nonanedioic acid is a derivative of thalidomide, known for its potent immunomodulatory, anti-angiogenic, and anti-inflammatory properties. It is primarily used in the treatment of multiple myeloma and myelodysplastic syndromes. The compound has gained significant attention due to its effectiveness in treating various hematological malignancies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide nonanedioic acid typically involves the bromination of glutarimide in the presence of acetic acid and bromine to produce 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) to yield the desired compound . Hydrogenation of the obtained compound is performed to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the yield and purity of the compound. A scalable and green process has been developed, which includes the reduction of the nitro group using iron powder and ammonium chloride, avoiding the use of platinum group metals .
化学反应分析
Types of Reactions
Lenalidomide nonanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction of the nitro group is a crucial step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium chloride are used for the reduction of the nitro group.
Substitution: Reagents such as bromine and acetic acid are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
科学研究应用
Lenalidomide nonanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various derivatives for research purposes.
Biology: The compound is studied for its effects on cellular processes and immune modulation.
作用机制
Lenalidomide nonanedioic acid exerts its effects by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells . The compound also induces the degradation of CK1α in myelodysplastic syndrome cells with del(5q), preferentially affecting these cells due to their haploinsufficient expression of the gene .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also for its immunomodulatory properties.
Pomalidomide: Another derivative of thalidomide with similar immunomodulatory effects but with different potency and side effect profiles.
Uniqueness
Lenalidomide nonanedioic acid is unique due to its enhanced potency and reduced side effects compared to thalidomide. It has a broader range of applications in treating hematological malignancies and exhibits a novel mechanism of action by targeting specific transcription factors for degradation .
属性
分子式 |
C22H27N3O6 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC 名称 |
9-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-9-oxononanoic acid |
InChI |
InChI=1S/C22H27N3O6/c26-18(9-4-2-1-3-5-10-20(28)29)23-16-8-6-7-14-15(16)13-25(22(14)31)17-11-12-19(27)24-21(17)30/h6-8,17H,1-5,9-13H2,(H,23,26)(H,28,29)(H,24,27,30) |
InChI 键 |
KKWIKGALCXBOLI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


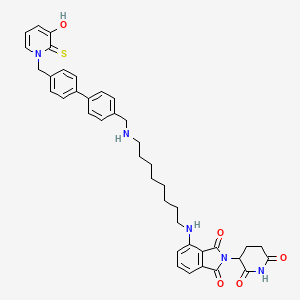
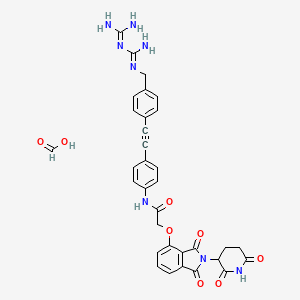
![(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride](/img/structure/B12364085.png)
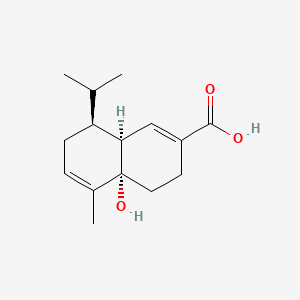
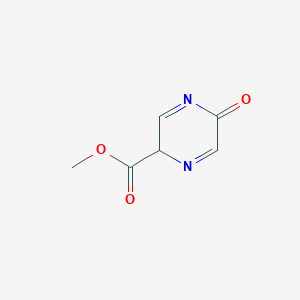
![trilithium;[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12364117.png)

![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12364126.png)
![N-cyclohexyl-N-methyl-4-[(2-oxo-6H-quinolin-6-yl)oxy]butanamide](/img/structure/B12364132.png)
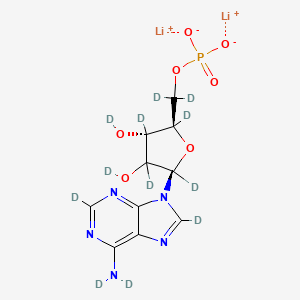
![(2S,4R)-1-[(2S)-2-[[2-[4-[2-[4-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]piperazin-1-yl]-2-oxoethyl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12364138.png)


